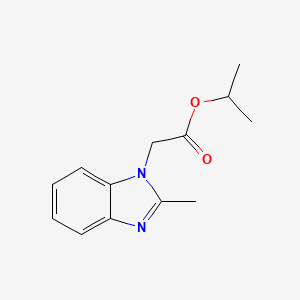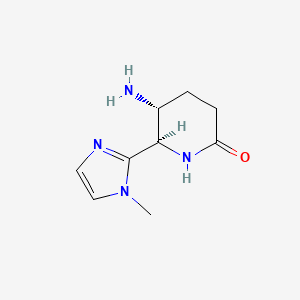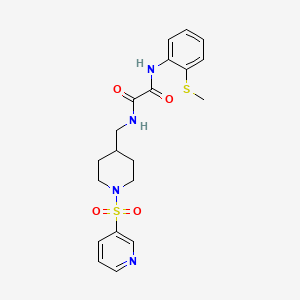
N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound with potential applications across various scientific fields. Its unique structure, featuring both a phenyl and pyridine ring, makes it an intriguing subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Methylthio Phenyl Component: : This can be achieved through the reaction of 2-chlorothiophenol with methyl iodide under basic conditions.
Preparation of the Pyridin-3-ylsulfonyl Piperidin-4-yl Component: : This involves the nucleophilic substitution of 4-piperidone with pyridin-3-ylsulfonyl chloride.
Coupling Reaction: : The final step includes the coupling of the two components using oxalyl chloride, which facilitates the formation of the oxalamide linkage.
Industrial Production Methods: Scaling up for industrial production might include optimized reaction conditions:
Catalysts: : Utilization of catalysts to enhance reaction rates.
Temperature Control: : Precise temperature regulation to maintain optimal conditions.
Purification Processes: : Advanced purification techniques like crystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide can undergo oxidation to form sulfoxide and sulfone derivatives.
Reduction: : The compound can be reduced at the nitro groups to form amines.
Substitution: : Possible substitution reactions include halogenation of the aromatic rings.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed From These Reactions
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines.
Substitution: : Halogenated derivatives.
Scientific Research Applications
N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide exerts its effects is complex and involves several molecular targets:
Molecular Targets: : It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: : Could influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide stands out due to its specific structural features:
Similarity: : Shares structural motifs with other oxalamides and piperidinyl derivatives.
Uniqueness: : The combination of phenyl and pyridine rings with an oxalamide linkage is less common.
List of Similar Compounds
N1-(2-phenylethyl)-N2-(1-(pyridin-3-yl)piperidin-4-yl)oxalamide.
N1-(2-methylphenyl)-N2-(1-(pyridin-2-ylsulfonyl)piperidin-4-yl)methyl)oxalamide.
N1-(2-(ethylthio)phenyl)-N2-(1-(pyridin-3-yl)piperidin-4-yl)oxalamide.
This compound’s versatility makes it a fascinating subject of study, with potential breakthroughs in various fields of research. Got any specific questions on this, or a different topic?
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-29-18-7-3-2-6-17(18)23-20(26)19(25)22-13-15-8-11-24(12-9-15)30(27,28)16-5-4-10-21-14-16/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVPAQRDECLKBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2353859.png)
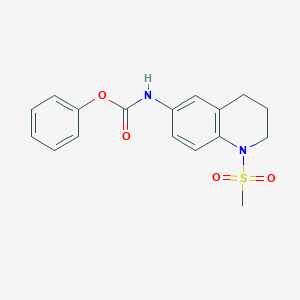
![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2353862.png)

![3-(Furan-2-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2353865.png)
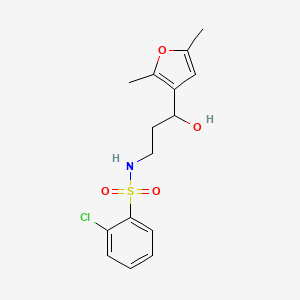
![N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2353869.png)

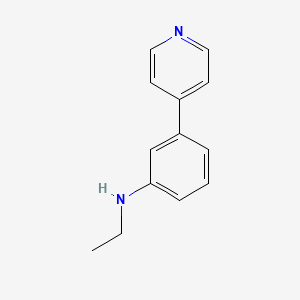
![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2353872.png)
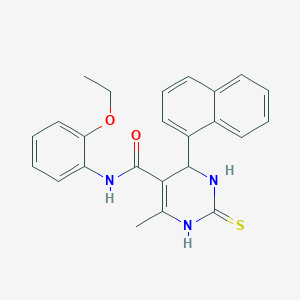
![3-Amino-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2353875.png)
